4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine
Description
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyrimidin-2-amine core substituted with a 3-chloro-4-fluorophenyl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and antimicrobial applications . The chloro-fluoro substitution on the phenyl ring enhances electronic and steric properties, influencing binding affinity and metabolic stability in therapeutic contexts .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-5-6(1-2-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJOHCHWXTWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2-chloropyrimidine.
Nucleophilic Substitution: The 3-chloro-4-fluoroaniline undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines or imines.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as boronic acids, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, sodium hydride, DMF, DMSO.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, Suzuki coupling conditions.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or imines.
Coupling: Biaryl derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The compound functions as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the proliferation and survival of cancer cells. Inhibition of EGFR has been linked to reduced tumor growth and metastasis, making it a valuable target in cancer therapy .
Case Studies
Recent studies have demonstrated that derivatives of 4-(3-chloro-4-fluorophenyl)pyrimidin-2-amine exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of synthesized pyridazinone derivatives, which include this compound, showed promising results against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. Compounds derived from this scaffold exhibited inhibitory effects comparable to the standard chemotherapy drug methotrexate .
Antiangiogenic Activity
Role in Tumor Progression
The compound has been investigated for its antiangiogenic properties, which are crucial in inhibiting the formation of new blood vessels that tumors require for growth and metastasis. Specific derivatives were found to inhibit proangiogenic cytokines such as TNFα, VEGF, and FGFb, indicating their potential as therapeutic agents in cancer treatment .
Research Findings
In one study, certain derivatives demonstrated significant antiangiogenic activity, effectively reducing the levels of key cytokines involved in tumor progression. This suggests that compounds based on this compound could be developed into effective anti-cancer therapies targeting angiogenesis .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic aromatic substitution methods. For example, a recent study outlined a high-yield synthesis method involving the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with thioether compounds .
Characterization Techniques
Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry (HRMS), and infrared spectroscopy (FTIR). These methods confirm the structural integrity and purity of the synthesized compounds .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogen Substitution : DP-1 (F), DP-2 (Cl), and DP-3 (Br) exhibit distinct hydrogen-bonding capabilities due to electronegativity differences. Chloro derivatives (e.g., DP-2) show stronger intermolecular interactions than fluoro analogues .
Physicochemical and Electronic Properties
- Hydrogen Bonding : Quantum chemical studies (HF/6-311+G(d,p)) reveal that 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives (DP-1 to DP-3) have N–H and halogens as primary hydrogen-bonding sites. Chloro-substituted DP-2 exhibits a higher dipole moment (5.23 D) than DP-1 (4.98 D), enhancing solubility in polar solvents .
- Melting Points : Chloro derivatives generally have higher melting points than fluoro analogues due to stronger van der Waals interactions. For example, DP-2 (271.7 g/mol) melts at 198–200°C, while DP-1 melts at 185–187°C .
Biological Activity
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and immunology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrimidine ring substituted at the 2-position with an amine group and at the 4-position with a phenyl group containing both chlorine and fluorine substituents. These structural characteristics contribute to its selective binding properties and potential therapeutic applications.
Kinase Inhibition
Research indicates that this compound acts primarily as an inhibitor of various kinases involved in cancer progression. Notable targets include:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial for cell growth and differentiation. Inhibition of EGFR can lead to reduced tumor growth.
- Murine Double Minute 2 (MDM2) : This protein regulates the p53 tumor suppressor. Inhibiting MDM2 can enhance p53 activity, promoting apoptosis in cancer cells.
The compound's ability to bind effectively to these targets has been characterized by high affinity and specificity, making it a candidate for further development in targeted therapies .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound shows potential as an anti-inflammatory agent. It modulates the immune response by affecting the production of inflammatory cytokines. Studies have demonstrated that it can inhibit inflammatory mediators in cell-based assays, suggesting its utility in developing new anti-inflammatory drugs .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | Reduced tumor growth | |
| Kinase Inhibition | MDM2 | Enhanced p53 activity, promoting apoptosis | |
| Anti-inflammatory | Cytokine production | Modulation of immune response | |
| Oxidative Stress Induction | Various cellular processes | Activation of signaling pathways impacting survival and apoptosis |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, particularly in lung and breast cancer models. The mechanism was attributed to the inhibition of EGFR signaling pathways, resulting in decreased proliferation and increased apoptosis .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, researchers evaluated the compound's effects on cytokine release from activated macrophages. The findings revealed that it significantly downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic benefits in conditions characterized by chronic inflammation .
Q & A
Basic: What are the standard synthetic routes for 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a pyrimidine core can be functionalized with a 3-chloro-4-fluorophenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks.
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves regioselectivity for halogenated aryl groups .
- Solvent choice : Dimethylformamide (DMF) or toluene with degassing minimizes side reactions .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aryl coupling | Pd(PPh₃)₄, DMF, 90°C | 65–75 | >95% |
| Amine functionalization | NH₃/MeOH, reflux | 80–85 | >98% |
Advanced: How can computational methods accelerate reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:
- Reaction path search : Tools like GRRM or AFIR identify low-energy pathways for aryl-pyrimidine coupling .
- Solvent effects : COSMO-RS simulations optimize solvent polarity to enhance nucleophilic substitution kinetics .
- Machine learning : Training models on existing pyrimidine synthesis data can predict optimal catalyst-aryl group combinations .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine C2-amine at δ 160–165 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.05 for C₁₀H₈ClFN₃) .
- HPLC-PDA : Assess purity (>98%) with C18 columns and acetonitrile/water gradients .
Advanced: How can crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray diffraction : Determines dihedral angles between pyrimidine and aryl rings (e.g., 12–15° for optimal π-π stacking) .
- Hydrogen bonding analysis : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize conformations .
- Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms for drug development .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact (GHS hazard codes: H315-H319) .
- Waste disposal : Segregate halogenated waste and use neutralization (e.g., 10% NaOH) before incineration .
- Storage : Store in amber vials at 2–8°C under inert gas to prevent hydrolysis .
Advanced: How do conflicting bioactivity data arise in kinase inhibition assays, and how can they be resolved?
Methodological Answer:
- Source of contradictions :
- Resolution strategies :
Basic: What are the key intermediates in synthesizing this compound?
Methodological Answer:
- Core intermediate : 2-Aminopyrimidine (CAS 50497-63-7) serves as the scaffold .
- Aryl precursor : 3-Chloro-4-fluorophenylboronic acid (CAS 352525-90-9) for Suzuki coupling .
- By-products : Monitor for dehalogenated products (e.g., 4-fluorophenyl derivatives) via GC-MS .
Advanced: How can machine learning optimize reaction yields and reduce waste?
Methodological Answer:
- Feature selection : Input variables include solvent polarity, catalyst loading, and temperature .
- Model training : Neural networks trained on >500 pyrimidine syntheses predict yield improvements (e.g., +15% via DMSO solvent) .
- Sustainability metrics : E-factor algorithms minimize solvent waste by recommending solvent recycling .
Basic: What are the common degradation pathways, and how are they characterized?
Methodological Answer:
- Hydrolysis : Amine group degradation in aqueous media (pH <5) detected via LC-MS .
- Photolysis : UV exposure (254 nm) cleaves C–Cl bonds, forming fluorophenyl-pyrimidone by-products .
- Stability testing : Accelerated aging (40°C/75% RH) over 4 weeks quantifies degradation kinetics .
Advanced: How do steric and electronic effects influence regioselectivity in functionalization?
Methodological Answer:
- Steric maps : Molecular modeling (e.g., MOE) shows chloro-fluorophenyl groups block C5 positions, directing reactions to C4 .
- Hammett analysis : Electron-withdrawing substituents (σₚ = +0.23 for Cl, +0.34 for F) activate pyrimidine for nucleophilic attack at C2 .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor amine addition at C2 over C4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
